Angeloyl-CoA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

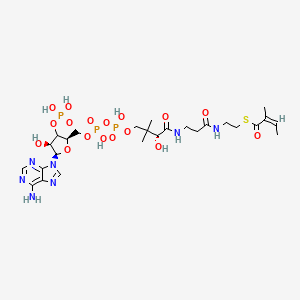

Structure

2D Structure

Properties

Molecular Formula |

C26H42N7O17P3S |

|---|---|

Molecular Weight |

849.6 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-2-methylbut-2-enethioate |

InChI |

InChI=1S/C26H42N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h5,12-13,15,18-20,24,35-36H,6-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/b14-5-/t15-,18+,19?,20+,24-/m1/s1 |

InChI Key |

PMWATMXOQQZNBX-PZOXHXJVSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CC=C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Angeloyl-CoA Metabolism in Streptomyces: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Angeloyl-CoA is a crucial precursor in the biosynthesis of a variety of bioactive secondary metabolites in Streptomyces, a genus renowned for its prolific production of pharmaceutically important compounds. This technical guide provides an in-depth exploration of the metabolic role of this compound, focusing on its biosynthesis, incorporation into secondary metabolites, and the associated enzymatic machinery. Detailed experimental protocols and quantitative data are presented to facilitate further research and metabolic engineering efforts aimed at harnessing and manipulating these pathways for novel drug discovery and development.

Introduction

Streptomyces species are a cornerstone of natural product discovery, yielding a vast array of antibiotics, anticancer agents, and other therapeutics. The structural diversity of these molecules is often dictated by the unique starter and extender units incorporated during their biosynthesis by polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). This compound, a five-carbon branched-chain acyl-CoA thioester, serves as a key building block for introducing angelate moieties into these natural products, often conferring critical biological activity. Understanding the metabolic pathways that govern the formation and utilization of this compound is paramount for the rational design and engineering of novel bioactive compounds.

The Metabolic Role of this compound in Streptomyces

The primary role of this compound in Streptomyces is to act as a precursor for the biosynthesis of secondary metabolites. The angelate group, derived from this compound, is a characteristic structural feature of several complex natural products.

This compound as a Precursor in Secondary Metabolite Biosynthesis: The Case of SF2575

A prime example of a Streptomyces secondary metabolite containing an angelate moiety is the potent anticancer tetracycline, SF2575 , produced by Streptomyces sp. SF2575.[1][2] The complex structure of SF2575 features an acylation of the C4'-hydroxyl group of a d-olivose sugar with angelic acid.[1] This modification is crucial for its exceptional anticancer activity.

The biosynthetic gene cluster responsible for the production of SF2575, designated the ssf cluster, has been identified and sequenced.[1][2] This 47.2 kb cluster comprises 40 open reading frames (ORFs) that encode the enzymes necessary for the assembly of the tetracycline aglycon and the attachment of its unique pendant groups, including the angelate moiety.

Biosynthesis of this compound: The ssf Gene Cluster

The biosynthesis of this compound in Streptomyces sp. SF2575 is encoded within the ssf gene cluster. While the precise enzymatic steps have been largely elucidated through heterologous expression studies in Saccharomyces cerevisiae, these findings provide a strong model for the pathway in its native Streptomyces host.

The proposed biosynthetic pathway commences with propionyl-CoA and proceeds through several key intermediates:

-

Propionyl-CoA is carboxylated to form (S)-methylmalonyl-CoA .

-

Further enzymatic steps, likely involving reductases and dehydratases encoded within the ssf cluster, convert (S)-methylmalonyl-CoA to 3-hydroxyl-2-methyl-butyryl-CoA .

-

Finally, a dehydration step is presumed to yield This compound .

In vivo analysis in the engineered yeast system identified methyl-malonyl-CoA and 3-hydroxyl-2-methyl-butyryl-CoA as key intermediates in the pathway.

Key Enzymes in the this compound Biosynthetic Pathway

While the specific functions of all enzymes within the ssf cluster are yet to be fully characterized in vitro from the native host, heterologous expression studies suggest the involvement of:

-

Propionyl-CoA carboxylase: An enzyme from Streptomyces coelicolor was shown to enhance this compound production when substituted in the yeast expression system, confirming the importance of this enzymatic step.

-

Acyl-CoA ligase: The MatB CoA ligase from S. coelicolor was utilized to synthesize methyl-malonyl-CoA from supplemented methyl-malonate, further supporting the proposed pathway.

The ssf gene cluster itself contains genes encoding for enzymes such as acyl-CoA dehydrogenases, enoyl-CoA hydratases, and reductases, which are hypothesized to catalyze the subsequent steps in the conversion of methylmalonyl-CoA to this compound.

Quantitative Data on this compound and Derived Metabolite Production

Quantitative data on the production of this compound and its derived metabolites directly from Streptomyces is currently limited in the public domain. However, studies on the heterologous expression of the ssf gene cluster in Saccharomyces cerevisiae provide valuable insights into the potential productivity of this pathway.

| Precursor Fed | Engineering Strategy | This compound Titer (mg/L) | Reference |

| Propionate | Expression of ssf cluster genes from Streptomyces sp. SF2575 and a propionyl-CoA synthase. | ~5 | |

| Propionate | Substitution with a propionyl-CoA carboxylase from Streptomyces coelicolor. | up to 6.4 | |

| Methyl-malonate | Expression of matB CoA ligase from S. coelicolor and parts of the ssf pathway. | ~1.5 | |

| Angelic Acid | Expression of plant-derived acyl-CoA ligases. | ~40 |

These data highlight the feasibility of engineering significant production levels of this compound, which is a promising indicator for enhancing the yield of angelate-containing secondary metabolites in Streptomyces.

Experimental Protocols

Extraction and Analysis of Acyl-CoA Thioesters from Streptomyces

This protocol is adapted from established methods for acyl-CoA analysis in Streptomyces.

1. Cell Harvesting and Quenching:

-

Grow Streptomyces cultures to the desired growth phase.

-

Rapidly harvest mycelia by vacuum filtration.

-

Immediately freeze the mycelia in liquid nitrogen to quench metabolic activity.

2. Extraction:

-

Grind the frozen mycelia to a fine powder under liquid nitrogen using a mortar and pestle.

-

Suspend the powdered mycelia in a cold extraction buffer (e.g., 10% trichloroacetic acid or a mixture of acetonitrile/methanol/water).

-

Vortex vigorously and incubate on ice.

-

Centrifuge at high speed to pellet cell debris.

3. Analysis by HPLC:

-

Analyze the supernatant containing the acyl-CoA thioesters by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Use a C18 column and a gradient elution program with buffers such as sodium acetate and sodium dihydrogen phosphate at a controlled pH, with an organic modifier like methanol.

-

Detect acyl-CoAs by UV absorbance at 260 nm.

-

Use commercially available standards for acetyl-CoA, propionyl-CoA, malonyl-CoA, and other relevant acyl-CoAs for identification and quantification.

Heterologous Expression of Biosynthetic Gene Clusters in Streptomyces

Streptomyces coelicolor and Streptomyces lividans are commonly used as hosts for the heterologous expression of biosynthetic gene clusters.

1. Cloning of the Biosynthetic Gene Cluster:

-

Isolate high-molecular-weight genomic DNA from the producer Streptomyces strain.

-

Construct a cosmid or BAC library.

-

Screen the library using probes designed from conserved sequences of key biosynthetic genes (e.g., PKS or NRPS domains).

-

Alternatively, if the genome sequence is known, the entire cluster can be amplified by PCR or assembled from synthetic DNA fragments.

2. Vector Construction:

-

Subclone the entire gene cluster into a suitable E. coli-Streptomyces shuttle vector (e.g., pSET152-based vectors for integration or pKC1139-based vectors for autonomous replication).

-

Ensure the presence of an appropriate promoter to drive the expression of the cluster in the heterologous host.

3. Transformation of Streptomyces:

-

Introduce the expression vector into the chosen Streptomyces host strain via protoplast transformation or intergeneric conjugation from E. coli.

-

Select for transformants using an appropriate antibiotic resistance marker.

4. Analysis of Metabolite Production:

-

Cultivate the recombinant Streptomyces strain under suitable production conditions.

-

Extract the secondary metabolites from the culture broth and/or mycelia using organic solvents.

-

Analyze the extracts by HPLC, LC-MS, and NMR to identify the heterologously produced compounds.

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of this compound in Streptomyces

Caption: Proposed biosynthetic pathway of this compound in Streptomyces.

Experimental Workflow for Studying this compound Metabolism

Caption: Workflow for the investigation of this compound metabolism.

Future Perspectives

The study of this compound metabolism in Streptomyces is a burgeoning field with significant potential for drug discovery. Future research should focus on:

-

Detailed Enzymatic Characterization: Elucidating the precise function and substrate specificity of each enzyme in the ssf gene cluster and other related pathways through in vitro reconstitution and structural biology.

-

Identification of Novel Angelate-Containing Metabolites: Utilizing genome mining approaches to identify new biosynthetic gene clusters that may be responsible for the production of novel angelate-containing natural products.

-

Metabolic Engineering: Leveraging the knowledge of the this compound biosynthetic pathway to engineer Streptomyces strains for the overproduction of valuable secondary metabolites or the creation of novel analogues through combinatorial biosynthesis.

-

Role of Tiglyl-CoA: Investigating the potential for isomerization between this compound and its geometric isomer, tiglyl-CoA, and the role of tiglyl-CoA as an alternative precursor in Streptomyces secondary metabolism.

By advancing our understanding of these fundamental metabolic pathways, the scientific community can unlock the full potential of Streptomyces as a source of novel and potent therapeutic agents.

References

The Discovery of Angeloyl-CoA in Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angeloyl-CoA, the activated form of angelic acid, is a pivotal intermediate in the biosynthesis of a diverse array of natural products, many of which exhibit significant pharmacological activities. The angelate moiety, a five-carbon branched-chain acyl group, is a common feature in numerous secondary metabolites, contributing to their biological function. This technical guide provides a comprehensive overview of the discovery of this compound in natural products, with a focus on its biosynthetic pathways, the enzymes involved, and its incorporation into various bioactive compounds. Detailed experimental protocols for the heterologous production and detection of this compound, as well as in vitro enzyme assays, are presented. Furthermore, this guide includes a curated summary of natural products containing the angeloyl moiety, highlighting the importance of this biosynthetic building block in drug discovery and development.

Introduction

The angelate moiety, derived from angelic acid ((Z)-2-methyl-2-butenoic acid), is an essential structural component of many biologically active natural products.[1] These compounds, collectively known as angelates, display a wide range of therapeutic properties, including anti-inflammatory and anti-cancer effects.[1] A well-known example is ingenol-3-angelate (ingenol mebutate), a potent agent for the treatment of actinic keratosis.[1] The biosynthesis of these complex molecules relies on the availability of this compound, the activated thioester of angelic acid, which serves as the donor for the transfer of the angeloyl group onto a variety of scaffolds.

The discovery and characterization of the biosynthetic pathways leading to this compound have been a significant area of research, with pathways originating from amino acid catabolism in plants and unique biosynthetic gene clusters in microorganisms. This guide delves into the core aspects of this compound biosynthesis, providing researchers with the necessary technical details to study and engineer these pathways for the production of valuable natural products.

Biosynthetic Pathways of this compound

The formation of this compound has been elucidated through studies in various organisms, revealing distinct metabolic routes.

Isoleucine Catabolism Pathway in Plants

In many plants, this compound is derived from the catabolism of the branched-chain amino acid L-isoleucine. This pathway involves a series of enzymatic reactions that convert isoleucine into tiglyl-CoA, a geometric isomer of this compound. While the direct isomerization of tiglyl-CoA to this compound in plants is not fully characterized, the incorporation of isoleucine-derived units into angelate-containing natural products is well-established.

The key steps in the conversion of isoleucine to tiglyl-CoA are:

-

Transamination: L-isoleucine is converted to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase.

-

Oxidative Decarboxylation: (S)-3-methyl-2-oxopentanoate is converted to (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase complex.

-

Dehydrogenation: (S)-2-methylbutanoyl-CoA is dehydrogenated to tiglyl-CoA by an acyl-CoA dehydrogenase.

Bacterial Biosynthesis via the ssf Gene Cluster

A significant breakthrough in understanding this compound biosynthesis came from the discovery of the ssf (secondary metabolite synthesis facilitator) gene cluster in Streptomyces sp. SF2575. This cluster encodes a set of enzymes that synthesize this compound from propionyl-CoA and acetyl-CoA. The pathway has been successfully reconstituted in Saccharomyces cerevisiae, enabling the heterologous production of this compound.

The key enzymes and intermediates in this pathway are:

-

Propionyl-CoA carboxylase (SsfE): Carboxylates propionyl-CoA to produce (S)-methylmalonyl-CoA.

-

β-Ketoacyl-ACP synthase III (SsfN/KAS III): Condenses (S)-methylmalonyl-CoA with acetyl-CoA to form 2-methylacetoacetyl-CoA.

-

3-Ketoacyl-ACP reductase (SsfK): Reduces 2-methylacetoacetyl-CoA to 3-hydroxy-2-methyl-butyryl-CoA.

-

Enoyl-CoA hydratase (SsfJ): Dehydrates 3-hydroxy-2-methyl-butyryl-CoA to yield this compound.

Alternative Engineered Pathways in Saccharomyces cerevisiae

Further metabolic engineering efforts in S. cerevisiae have explored alternative routes to enhance this compound production. These include:

-

Methyl-malonate supplementation: Bypassing the initial propionyl-CoA carboxylation step by feeding methyl-malonate and expressing a malonyl/methylmalonyl-CoA ligase (matB from S. coelicolor).

-

Angelic acid feeding: Directly converting exogenously supplied angelic acid to this compound using promiscuous acyl-CoA ligases from plant sources.

Quantitative Data on this compound Production

The heterologous expression of the ssf gene cluster and other engineered pathways in S. cerevisiae has enabled the quantification of this compound production. The following table summarizes the reported titers under different conditions.

| Strain/Condition | Precursor(s) | Key Genes Expressed | This compound Titer (mg/L) | Reference |

| S. cerevisiae expressing ssfENKJ | Propionate | ssfE, ssfN, ssfK, ssfJ | ~5.0 | |

| S. cerevisiae with S. coelicolor carboxylase | Propionate | pccB/accA1, ssfN, ssfK, ssfJ | up to 6.4 | |

| S. cerevisiae with methyl-malonate feeding | Methyl-malonate, Acetyl-CoA | matB, ssfN, ssfK, ssfJ | ~1.5 | |

| S. cerevisiae with angelic acid feeding | Angelic acid | Plant acyl-CoA ligases | ~40.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Heterologous Expression of the ssf Gene Cluster in Saccharomyces cerevisiae

4.1.1 Plasmid Construction

-

Gene Synthesis: Synthesize the coding sequences of the ssfE, ssfN, ssfK, and ssfJ genes from Streptomyces sp. SF2575, codon-optimized for expression in S. cerevisiae.

-

Vector Selection: Choose a suitable yeast expression vector, such as a pESC-series vector, which allows for the expression of multiple genes under the control of inducible promoters (e.g., GAL1).

-

Cloning: Clone the codon-optimized ssf genes into the expression vector using standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly).

-

Sequence Verification: Verify the sequence of the final plasmid construct by Sanger sequencing.

4.1.2 Yeast Transformation

-

Prepare Competent Cells:

-

Inoculate a single colony of the desired S. cerevisiae strain (e.g., CEN.PK) into 5 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose) and grow overnight at 30°C with shaking.

-

Inoculate the overnight culture into 50 mL of fresh YPD medium to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.

-

Harvest the cells by centrifugation, wash with sterile water, and then with a solution of 100 mM lithium acetate (LiAc).

-

Resuspend the cell pellet in 100 mM LiAc to make the cells competent.

-

-

Transformation:

-

To 50 µL of competent cells, add the plasmid DNA (~100-200 ng) and single-stranded carrier DNA (e.g., salmon sperm DNA).

-

Add a solution of 40% polyethylene glycol (PEG) 3350 in 100 mM LiAc and 10 mM Tris-HCl, 1 mM EDTA (TE buffer).

-

Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-20 minutes.

-

Pellet the cells, remove the transformation mix, and resuspend in sterile water.

-

Plate the cells on selective synthetic complete (SC) medium lacking the appropriate nutrient for plasmid selection (e.g., SC-Ura for a URA3-marked plasmid).

-

Incubate the plates at 30°C for 2-3 days until transformants appear.

-

4.1.3 Strain Culturing and this compound Production

-

Pre-culture: Inoculate a single colony of the transformed yeast into 5 mL of selective SC medium and grow overnight at 30°C.

-

Main Culture: Inoculate the pre-culture into 50 mL of fresh selective SC medium containing galactose (to induce gene expression) and the appropriate precursor (e.g., 1 g/L propionic acid).

-

Incubation: Grow the culture at 30°C with shaking for 48-72 hours.

-

Sampling: Collect cell pellets at various time points for metabolite analysis.

LC-MS/MS Analysis of this compound

-

Metabolite Extraction:

-

Quench the metabolism of the yeast cell pellet by rapidly freezing in liquid nitrogen.

-

Lyse the cells by bead beating or chemical lysis in a cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20).

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

LC Separation:

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with mobile phases such as 10 mM ammonium acetate in water (A) and acetonitrile (B).

-

A typical gradient could be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 95-5% B.

-

-

MS/MS Detection:

-

Use a triple quadrupole mass spectrometer in positive ion mode.

-

Monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be the [M+H]+ of this compound, and a characteristic product ion will result from the fragmentation of the CoA moiety.

-

Quantify the amount of this compound by comparing the peak area to a standard curve of authentic this compound.

-

In Vitro Enzyme Assays

4.3.1 β-Ketoacyl-ACP Synthase III (KAS III) Assay

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5-8.0), a source of acyl carrier protein (ACP), malonyl-CoA, acetyl-CoA, and the purified KAS III enzyme.

-

Initiation: Start the reaction by adding the enzyme.

-

Detection: Monitor the consumption of malonyl-CoA or the formation of acetoacetyl-ACP. This can be done using a radioactive label on malonyl-CoA and measuring its incorporation into a longer chain product, or by coupling the reaction to a subsequent reduction step and monitoring NADPH consumption spectrophotometrically.

4.3.2 3-Ketoacyl-ACP Reductase Assay

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.0), 2-methylacetoacetyl-CoA (or a suitable analog), NADPH, and the purified 3-ketoacyl-ACP reductase.

-

Initiation: Start the reaction by adding the enzyme.

-

Detection: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.

4.3.3 Enoyl-CoA Hydratase Assay

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), crotonyl-CoA (as a substrate analog for 2-methyl-2-enoyl-CoA), and the purified enoyl-CoA hydratase.

-

Initiation: Start the reaction by adding the enzyme.

-

Detection: Monitor the hydration of the double bond by measuring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA chromophore.

Natural Products Containing the Angeloyl Moiety

The angeloyl moiety is found in a wide variety of natural products isolated from plants and microorganisms. These compounds often exhibit interesting biological activities.

| Compound Class | Example Compound | Source Organism | Reported Activity | Reference |

| Diterpenoids | Ingenol-3-angelate | Euphorbia peplus | Anti-cancer, treats actinic keratosis | |

| Sesquiterpene Lactones | Helenalin angelate | Arnica montana | Anti-inflammatory | |

| Coumarins | Peucedanin | Angelica archangelica | Anticoagulant, anti-inflammatory | |

| Alkaloids | Echimidine | Echium plantagineum | Hepatotoxic | |

| Phorbol Esters | 12-O-Tigloyl-13-decanoylphorbol | Croton tiglium | Pro-inflammatory, tumor promoter | |

| Macrolides | Mycolactone | Mycobacterium ulcerans | Immunosuppressive, cytotoxic |

Conclusion

The discovery and elucidation of the biosynthetic pathways of this compound have provided fundamental insights into the formation of a diverse and pharmacologically important class of natural products. The ability to engineer these pathways in heterologous hosts like Saccharomyces cerevisiae opens up new avenues for the sustainable production of angelate-containing compounds for drug development. The detailed experimental protocols provided in this guide are intended to facilitate further research in this exciting field, enabling the discovery of novel enzymes, pathways, and bioactive molecules. The continued exploration of this compound biosynthesis will undoubtedly contribute to the advancement of natural product chemistry and biotechnology.

References

The Pivotal Role of Angeloyl-CoA in Secondary Metabolism: A Technical Guide for Researchers

November 2025

Abstract

Angeloyl-CoA, the activated thioester of angelic acid, is a key metabolic intermediate in the biosynthesis of a diverse array of secondary metabolites, particularly in plants. The angeloyl moiety, an unsaturated five-carbon acyl group, imparts significant biological activity to natural products, including anti-inflammatory, anti-cancer, and insecticidal properties.[1][2][3][4] This technical guide provides an in-depth exploration of the function of this compound in secondary metabolism, intended for researchers, scientists, and professionals in drug development. It covers the biosynthesis of this compound, its role as a precursor in the formation of various classes of natural products, and detailed experimental methodologies for its study. Quantitative data is summarized, and key metabolic and experimental workflows are visualized to facilitate a deeper understanding of this critical molecule.

Introduction: The Significance of the Angelate Moiety

The esterification of natural product scaffolds with an angeloyl group, a process known as angeloylation, is a crucial step in the biosynthesis of numerous bioactive compounds.[4] These "angelates" exhibit a wide spectrum of therapeutic benefits. However, the low yield of these compounds from natural sources and the complexity of their chemical synthesis have limited their availability for research and development. Understanding the biosynthesis and function of this compound, the primary donor of the angeloyl group, is paramount to overcoming these challenges, potentially through metabolic engineering and synthetic biology approaches.

Biosynthesis of this compound

This compound can be synthesized through various metabolic pathways, with evidence from both bacterial and plant systems. A significant breakthrough has been the engineering of Saccharomyces cerevisiae (yeast) to produce this compound, demonstrating the feasibility of heterologous production.

Bacterial Biosynthesis Pathway

Gene clusters from Streptomyces species, such as the ssf cluster from Streptomyces sp. SF2575, have been identified to be involved in this compound biosynthesis. This pathway commences with propionyl-CoA and involves a series of reactions analogous to fatty acid synthesis.

The key intermediates and enzymes in this pathway are:

-

Propionyl-CoA is carboxylated to (S)-methylmalonyl-CoA .

-

(S)-Methylmalonyl-CoA is then condensed with acetyl-CoA to form 2-methyl-acetoacetyl-CoA .

-

This is followed by a reduction to 3-hydroxyl-2-methyl-butyryl-CoA .

-

Finally, a dehydration step yields This compound .

Biosynthesis via Angelic Acid Activation

An alternative and often more direct route to this compound is the activation of exogenously supplied angelic acid. This reaction is catalyzed by acyl-CoA ligases (also known as acyl-activating enzymes or fatty acid CoA ligases). Several plant-derived acyl-CoA ligases have been shown to efficiently convert angelic acid to this compound. This pathway is particularly relevant for metabolic engineering strategies where the precursor, angelic acid, can be provided in the culture medium.

Role of this compound in Secondary Metabolite Classes

This compound serves as the activated acyl donor for the angeloylation of a variety of core scaffolds, leading to the formation of bioactive secondary metabolites. This transfer is typically catalyzed by acyltransferases, a large and diverse family of enzymes.

Angelate Esters of Diterpenoids

A prominent example of this compound's function is in the biosynthesis of ingenol-3-angelate (Picato®), a diterpenoid ester from Euphorbia peplus used to treat actinic keratosis. In this pathway, a BAHD acyltransferase catalyzes the transfer of the angeloyl group from this compound to the 3-hydroxyl group of the ingenol scaffold.

Pyrethrins

Pyrethrins are a class of natural insecticides produced by Tanacetum cinerariifolium. Their biosynthesis involves the esterification of a rethrolone alcohol with a monoterpene carboxylic acid. The final step is catalyzed by a GDSL lipase-like protein (TcGLIP) that utilizes an acyl-CoA thioester. While the primary acyl-CoA involved is chrysanthemoyl-CoA, the substrate promiscuity of such acyltransferases suggests that this compound could potentially be utilized if present, leading to the formation of novel pyrethrin analogs.

Tropane Alkaloids

Tropane alkaloids, such as hyoscyamine and scopolamine, are another class of secondary metabolites where acylation plays a key role in their biosynthesis and diversification. The formation of these alkaloids involves the esterification of a tropine ring with various acyl moieties, often activated as their CoA thioesters. For example, the biosynthesis of littorine, a precursor to hyoscyamine, involves the condensation of tropine with phenyllactoyl-CoA. While direct evidence for the involvement of this compound in the biosynthesis of naturally occurring tropane alkaloids is not yet established, the known promiscuity of plant acyltransferases suggests a potential role in generating structural diversity within this class of compounds.

Polyketides

Polyketide synthases (PKSs) utilize a variety of acyl-CoAs as starter and extender units to generate a vast array of natural products. While acetyl-CoA and malonyl-CoA are the most common building blocks, the incorporation of other acyl-CoAs, including branched-chain variants, contributes to the structural diversity of polyketides. This compound, as a short-chain, branched acyl-CoA, has the potential to serve as a starter or extender unit in polyketide biosynthesis, although specific examples are not yet well-documented.

Quantitative Data

The quantitative analysis of this compound and related metabolites is crucial for understanding and engineering their biosynthetic pathways.

Production Titers in Engineered Yeast

Heterologous expression of biosynthetic pathways in Saccharomyces cerevisiae has enabled the production of this compound. The yields vary depending on the specific pathway and precursors used.

| Biosynthetic Strategy | This compound Titer (mg/L) | Reference |

| Expression of Streptomyces sp. ssf cluster with propionate feeding | ~5.0 | |

| Substitution with Streptomyces coelicolor propionyl-CoA carboxylase | up to 6.4 | |

| Expression of matB CoA ligase with methyl-malonate supplementation and parts of the ssf pathway | ~1.5 | |

| Feeding of angelic acid to yeast expressing plant-derived acyl-CoA ligases | ~40 |

Experimental Protocols

The study of this compound and the enzymes involved in its metabolism requires specialized experimental techniques.

Extraction of Acyl-CoAs from Biological Samples

Accurate quantification of acyl-CoAs necessitates efficient extraction methods that minimize degradation.

Protocol for Plant Tissues:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Homogenize the powdered tissue in 2 ml of 100 mM KH₂PO₄ buffer containing an appropriate internal standard (e.g., heptadecanoyl-CoA).

-

Add 2.0 ml of 2-propanol and re-homogenize.

-

Add 0.25 ml of saturated (NH₄)₂SO₄ and 4.0 ml of acetonitrile.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 1,900 x g for 5 minutes.

-

Collect the upper phase containing the acyl-CoAs and dilute with 10 ml of 100 mM KH₂PO₄ (pH 4.9).

-

A second extraction of the tissue pellet can be performed to improve recovery.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation and Conditions:

-

Liquid Chromatography: Reversed-phase chromatography is commonly used. A C18 column is suitable for separating a range of acyl-CoAs.

-

Mobile Phases: A gradient elution is typically employed.

-

Mobile Phase A: An aqueous buffer, such as 75 mM KH₂PO₄ or an ammonium acetate solution.

-

Mobile Phase B: Acetonitrile, often with a small amount of acetic acid.

-

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition involves the precursor ion ([M+H]⁺) of this compound and a specific product ion. A common product ion for acyl-CoAs corresponds to the fragmentation of the phosphopantetheine moiety.

In Vitro Enzyme Assays for Acyltransferases

Characterizing the activity of acyltransferases that utilize this compound is essential for understanding their function.

Spectrophotometric Assay using Ellman's Reagent (DTNB): This continuous assay measures the release of free Coenzyme A (CoA-SH) during the acyltransferase reaction.

-

The reaction mixture contains buffer, the acceptor substrate (e.g., a diterpenoid or alkaloid), and the acyltransferase enzyme.

-

The reaction is initiated by the addition of this compound.

-

The release of CoA-SH is monitored by its reaction with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB²⁻) that absorbs at 412 nm.

-

The rate of the reaction can be determined by measuring the increase in absorbance at 412 nm over time.

Radioactive Assay: This is a highly sensitive endpoint assay.

-

The assay uses radiolabeled [¹⁴C]-angeloyl-CoA.

-

The reaction is carried out as described above.

-

The reaction is stopped, and the products are extracted.

-

The radiolabeled acylated product is separated from the unreacted [¹⁴C]-angeloyl-CoA, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The amount of radioactivity incorporated into the product is quantified by scintillation counting.

Heterologous Expression and Purification of Acyltransferases

To characterize acyltransferases in vitro, they are often produced recombinantly. Escherichia coli is a common host for this purpose.

General Protocol:

-

The gene encoding the acyltransferase is cloned into an expression vector, often with an affinity tag (e.g., His-tag, GST-tag) for purification.

-

The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

The cells are grown in culture, and protein expression is induced (e.g., with IPTG).

-

The cells are harvested, lysed, and the recombinant protein is purified from the cell lysate using affinity chromatography.

-

The purified protein can then be used for enzyme assays and structural studies.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and experimental procedures is crucial for a comprehensive understanding.

Biosynthetic Pathways of this compound

General Acyltransferase Reaction

Experimental Workflow for Acyl-CoA Analysis

Conclusion and Future Perspectives

This compound is a vital precursor in the biosynthesis of a wide range of bioactive secondary metabolites. Its role as an acyl donor is central to the generation of chemical diversity and biological activity in natural products. The elucidation of its biosynthetic pathways and the development of robust analytical methods have paved the way for metabolic engineering approaches to enhance the production of valuable angelates. Future research should focus on the discovery and characterization of novel acyltransferases that utilize this compound to expand the known repertoire of angeloylated natural products. Furthermore, detailed metabolic flux analysis will be instrumental in optimizing the production of this compound and its derivatives in heterologous systems, ultimately facilitating the sustainable production of these important compounds for therapeutic and other applications.

References

- 1. Polyketide Starter and Extender Units Serve as Regulatory Ligands to Coordinate the Biosynthesis of Antibiotics in Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of angelyl-CoA in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Angeloyl-CoA: A Keystone Precursor for the Synthesis of Bioactive Angelates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The angelate moiety, a five-carbon unsaturated acyl group, is a crucial component of numerous biologically active natural products with demonstrated therapeutic potential, including anti-inflammatory and anti-cancer properties.[1][2][3] The activated form of angelic acid, angeloyl-coenzyme A (angeloyl-CoA), serves as the central precursor for the enzymatic incorporation of this functional group into a diverse array of molecular scaffolds. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the key metabolic pathways, enzymes, and quantitative data from seminal studies. Furthermore, it offers detailed experimental protocols for the synthesis and quantification of this compound and outlines the subsequent, albeit less characterized, enzymatic steps toward angelate ester formation. This document is intended to be a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug development seeking to harness the therapeutic potential of angelate-containing compounds.

Introduction

Angelates, a class of natural products characterized by the presence of an angeloyl group, have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities.[1][2] However, the low abundance of these compounds in their natural sources and the complexities of their chemical synthesis have limited their widespread investigation and clinical development. Metabolic engineering offers a promising alternative for the sustainable production of angelates and their derivatives. A thorough understanding of the biosynthesis of the key precursor, this compound, is fundamental to these efforts. This guide will delve into the known pathways for this compound production, provide quantitative insights into achievable titers, and present detailed methodologies for its synthesis and analysis.

Biosynthesis of this compound

The biosynthesis of this compound has been successfully demonstrated in heterologous hosts, primarily the budding yeast Saccharomyces cerevisiae, through the implementation of several distinct metabolic pathways.

Pathway from Propionyl-CoA via the ssf Gene Cluster

One of the pioneering approaches to this compound biosynthesis involves the heterologous expression of the ssf gene cluster, originally identified in Streptomyces sp. SF2575. This pathway commences with the carboxylation of the endogenous yeast metabolite, propionyl-CoA.

The key enzymatic steps are as follows:

-

Propionyl-CoA Carboxylation: Propionyl-CoA is carboxylated to yield (S)-methylmalonyl-CoA. This reaction is catalyzed by a propionyl-CoA carboxylase.

-

Condensation with Acetyl-CoA: (S)-Methylmalonyl-CoA is then condensed with acetyl-CoA in a reaction analogous to fatty acid synthesis, a step catalyzed by a β-ketoacyl-(acyl-carrier-protein) synthase III-like enzyme.

-

Reduction and Dehydration: The resulting β-ketoacyl-CoA intermediate undergoes a series of reduction and dehydration steps to ultimately form this compound.

The workflow for this biosynthetic pathway is depicted in the following diagram:

Caption: Biosynthesis of this compound from Propionyl-CoA.

Pathway from Methylmalonate

An alternative route leverages the promiscuity of certain CoA ligases to produce methylmalonyl-CoA directly from exogenously supplied methylmalonate. The matB CoA ligase from Streptomyces coelicolor has been shown to be effective in this regard. Once methylmalonyl-CoA is formed, it enters the latter stages of the ssf pathway as described above.

Direct Ligation of Angelic Acid

The most efficient method for producing this compound in yeast to date involves the direct CoA-ligation of angelic acid. This approach circumvents the need for a multi-step biosynthetic pathway by utilizing promiscuous acyl-CoA ligases from plants. These enzymes catalyze the ATP-dependent formation of a thioester bond between coenzyme A and angelic acid.

The workflow for this streamlined synthesis is as follows:

Caption: Synthesis of this compound via Direct Ligation.

Quantitative Data on this compound Production

The production of this compound in engineered S. cerevisiae has been quantified under various conditions, providing valuable benchmarks for future metabolic engineering efforts.

| Biosynthetic Strategy | Precursor(s) Fed | This compound Titer (mg/L) | Reference |

| ssf Gene Cluster Expression | None | ~0.5 | |

| ssf Gene Cluster + Propionyl-CoA Synthase Expression | Propionate | ~5.0 | |

| ssf Gene Cluster + S. coelicolor Propionyl-CoA Carboxylase | Propionate | up to 6.4 | |

| matB CoA Ligase + partial ssf pathway | Methylmalonate | ~1.5 | |

| Plant Acyl-CoA Ligase Expression | Angelic Acid | ~40 |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the synthesis and analysis of this compound.

Heterologous Expression of Biosynthetic Genes in S. cerevisiae

Objective: To produce this compound in yeast by expressing the necessary biosynthetic enzymes.

Materials:

-

S. cerevisiae strain (e.g., CEN.PK)

-

Yeast expression vectors (e.g., pESC series)

-

Codon-optimized synthetic genes for the ssf cluster enzymes (ssfE, ssfN, ssfK, ssfJ) or a plant acyl-CoA ligase.

-

Standard yeast transformation reagents (e.g., lithium acetate, PEG).

-

Selective growth media (e.g., SC-Ura).

-

Precursors for feeding experiments (propionic acid, methylmalonate, or angelic acid).

Protocol:

-

Gene Synthesis and Cloning: Synthesize the codon-optimized genes for the desired biosynthetic pathway. Clone these genes into appropriate yeast expression vectors under the control of strong constitutive or inducible promoters.

-

Yeast Transformation: Transform the constructed plasmids into the desired S. cerevisiae host strain using the lithium acetate/PEG method.

-

Cultivation and Induction: Cultivate the transformed yeast strains in selective media. If using inducible promoters, add the appropriate inducer at the mid-log phase of growth.

-

Precursor Feeding: For pathways requiring exogenous precursors, supplement the culture medium with the specified concentration of propionate, methylmalonate, or angelic acid.

-

Cell Harvesting and Metabolite Extraction: Harvest the yeast cells by centrifugation. Quench metabolism rapidly, for example, with cold methanol. Extract intracellular metabolites using a suitable method, such as boiling ethanol or bead beating in an appropriate buffer.

Quantification of this compound by LC-MS/MS

Objective: To accurately quantify the intracellular concentration of this compound.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Reversed-phase C18 column.

-

Mobile phase A: Water with 0.1% formic acid.

-

Mobile phase B: Acetonitrile with 0.1% formic acid.

-

This compound standard (if available, otherwise relative quantification can be performed).

-

Internal standard (e.g., a commercially available acyl-CoA of a different chain length).

Protocol:

-

Sample Preparation: Resuspend the extracted metabolites in a suitable solvent (e.g., 50% methanol). Add a known amount of internal standard. Centrifuge to remove any precipitates.

-

LC Separation: Inject the sample onto the C18 column. Elute the analytes using a gradient of mobile phase B. A typical gradient might be:

-

0-2 min: 5% B

-

2-15 min: 5-95% B

-

15-20 min: 95% B

-

20-22 min: 95-5% B

-

22-30 min: 5% B

-

-

MS/MS Detection: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined based on the chemical formula of this compound.

-

Quantification: Generate a standard curve by injecting known concentrations of the this compound standard. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Enzymatic Synthesis of Angelate Esters

This compound is the activated acyl donor for the enzymatic synthesis of angelate esters, a reaction catalyzed by acyltransferases. While the biosynthesis of this compound has been well-documented, the specific acyltransferases that utilize it as a substrate for the formation of angelate-containing natural products are not as extensively characterized.

The general reaction is as follows:

This compound + Acceptor Alcohol → Angelate Ester + Coenzyme A

The substrate promiscuity of some known acyltransferases suggests they may be capable of accepting this compound. However, further research is needed to identify and characterize specific "angelate synthases" from various natural product biosynthetic pathways.

The workflow for the enzymatic synthesis of an angelate ester can be visualized as:

Caption: General Reaction for Angelate Ester Synthesis.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding signaling pathways that are directly regulated by this compound or angelate esters. While short-chain acyl-CoAs, in general, are known to play roles in cellular metabolism and regulation, the specific signaling functions of the angeloyl moiety remain an open area for future research.

Conclusion

This compound is a pivotal intermediate in the biosynthesis of a wide range of bioactive angelate natural products. Significant progress has been made in the heterologous production of this compound, particularly through the direct ligation of angelic acid using plant-derived acyl-CoA ligases. This technical guide has provided a detailed overview of the biosynthetic pathways, quantitative production data, and key experimental protocols for the synthesis and analysis of this compound. While the downstream enzymatic steps leading to angelate esters and the potential signaling roles of these molecules are less understood, the methodologies and data presented herein provide a solid foundation for researchers to further explore and exploit the therapeutic potential of angelate-containing compounds. Future work in identifying and characterizing this compound specific acyltransferases will be crucial for the successful metabolic engineering of high-value angelates.

References

- 1. Substrate promiscuity of acyltransferases contributes to the diversity of hydroxycinnamic acid derivatives in purple coneflower - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angelic acid - Wikipedia [en.wikipedia.org]

Unlocking Angelate Biosynthesis: A Technical Guide to Identifying Genes in the Angeloyl-CoA Biosynthetic Cluster

For Researchers, Scientists, and Drug Development Professionals

The angelate moiety is a critical component of numerous biologically active natural products, contributing to their anti-inflammatory and anti-cancer properties.[1][2][3] The limited availability of these compounds from natural sources and the complexity of chemical synthesis have spurred interest in microbial production.[1][2] This guide provides an in-depth technical overview of the identification and characterization of the Angeloyl-CoA biosynthetic gene cluster, focusing on the heterologous expression of key enzymes from the Streptomyces sp. SF2575 ssf cluster in Saccharomyces cerevisiae.

Core Biosynthetic Genes and Pathway

The biosynthesis of this compound from propionyl-CoA has been successfully demonstrated through the heterologous expression of four key genes from the ssf biosynthetic gene cluster of Streptomyces sp. SF2575. This cluster, identified as BGC0000269 in the MIBiG database, contains 40 putative open reading frames and is responsible for the production of the anticancer tetracycline SF2575, which features an angelate group. The core genes involved in the formation of the this compound precursor are ssfE, ssfN, ssfK, and ssfJ.

The proposed biosynthetic pathway, elucidated through the analysis of metabolic intermediates in engineered yeast strains, proceeds as follows:

-

Carboxylation: The enzyme SsfE , a propionyl-CoA carboxylase, initiates the pathway by converting endogenous or exogenously supplied propionyl-CoA to (S)-methylmalonyl-CoA.

-

Condensation: SsfN , a β-ketoacyl-ACP synthase, catalyzes the condensation of (S)-methylmalonyl-CoA with acetyl-CoA to form 2-methylacetoacetyl-CoA.

-

Reduction: The intermediate is then reduced by the reductase SsfK to form 3-hydroxy-2-methyl-butyryl-CoA (HMB-CoA).

-

Dehydration: Finally, the dehydratase SsfJ removes a water molecule from HMB-CoA to yield the final product, this compound.

Quantitative Analysis of this compound Production

The heterologous expression of the ssf gene cassette in S. cerevisiae has yielded varying titers of this compound, depending on the specific engineering strategy. The table below summarizes the key quantitative data from these studies.

| Yeast Strain Configuration | Precursor Supplementation | This compound Titer (mg/L) | Key Intermediates Detected | Reference |

| Expressing ssfE, ssfN, ssfK, ssfJ + prpE (propionyl-CoA synthase) | 0.5 g/L Propionic Acid | ~5.0 | Methylmalonyl-CoA, 3-hydroxy-2-methyl-butyryl-CoA | |

| Expressing ssfE, ssfN, ssfK, ssfJ with S. coelicolor carboxylase | 0.5 g/L Propionic Acid | up to 6.4 | Methylmalonyl-CoA, 3-hydroxy-2-methyl-butyryl-CoA | |

| Expressing matB (malonyl/methylmalonyl-CoA ligase) + ssfN, ssfK, ssfJ | Methylmalonate | ~1.5 | Methylmalonyl-CoA | |

| Expressing plant-derived acyl-CoA ligases | Angelic Acid | ~40 | - |

Visualizing the this compound Biosynthetic Pathway

The following diagram illustrates the core enzymatic steps in the biosynthesis of this compound from propionyl-CoA as established by heterologous expression of the ssf genes.

Experimental Protocols

The successful identification and characterization of the this compound biosynthetic genes rely on robust experimental procedures. The following sections detail the key methodologies for heterologous expression in yeast and subsequent metabolite analysis.

Heterologous Expression of ssf Genes in Saccharomyces cerevisiae

This protocol is adapted from the work of Callari et al. (2018).

1. Yeast Strains and Plasmids:

-

Host Strain: Saccharomyces cerevisiae CEN.PK2-1C.

-

Expression Plasmids: The yeast codon-optimized genes (ssfE, ssfN, ssfK, ssfJ) are cloned into suitable yeast expression vectors, such as the pRS series, under the control of strong constitutive promoters (e.g., TEF1, GPD1). For enhanced precursor supply, a propionyl-CoA synthase gene (prpE from Salmonella enterica) can be co-expressed. Plasmids are constructed using standard molecular cloning techniques or yeast homologous recombination.

2. Yeast Transformation:

-

Yeast cells are transformed using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

Transformants are selected on synthetic complete (SC) drop-out medium lacking the appropriate auxotrophic markers corresponding to the plasmids used.

3. Cultivation for this compound Production:

-

Pre-culture: Inoculate a single colony of the transformed yeast into 5 mL of selective SC drop-out medium and grow for 24 hours at 30°C with shaking (160 rpm).

-

Main Culture: Inoculate 25 mL of the selective SC medium (buffered to pH 6.0 with 20 mM potassium phosphate) to a starting OD600 of 0.1.

-

Precursor Feeding: For strains requiring it, supplement the main culture medium with 0.5 g/L propionic acid.

-

Incubation: Grow the main cultures at 30°C with shaking (160 rpm) for 72-96 hours.

Metabolite Extraction and LC-MS/MS Analysis

1. Cell Harvesting and Quenching:

-

Harvest approximately 1 x 109 cells (equivalent to 100 OD units) by centrifugation at 4,000 rpm for 5 minutes.

-

Resuspend the cell pellet in 1 mL of water and re-pellet in a 2 mL screw-cap tube to wash.

2. Extraction:

-

Resuspend the final cell pellet in 500 µL of 75% ethanol.

-

Incubate at 95°C for 3 minutes in a thermo-shaker to quench metabolic activity and extract metabolites.

-

Centrifuge at 4,000 rpm for 5 minutes to pellet cell debris.

-

Transfer the supernatant (ethanol extract) to a new tube or a 96-well deep-well plate.

3. Sample Preparation for Analysis:

-

Evaporate the ethanol from the extracts using a centrifugal vacuum concentrator (e.g., Genevac) at 35°C for approximately 5 hours.

-

Re-solubilize the dried pellets in 100 µL of 50 mM ammonium acetate.

-

Centrifuge at 4,000 rpm for 5 minutes to remove any remaining debris.

-

Transfer the final supernatant for LC-MS/MS analysis.

4. LC-MS/MS Quantification of Acyl-CoAs:

-

Liquid Chromatography:

-

Column: Waters Acquity UPLC HSS T3 C18 column (1.7 µm, 2.1 mm × 50 mm).

-

Mobile Phase A: 50 mM Ammonium Acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 2% to 60% B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Instrument: A time-of-flight (TOF) mass spectrometer (e.g., Waters Xevo G2 XS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Monitor for the exact mass of this compound ([M+H]+) and other relevant intermediates.

-

Quantification: Use a standard curve of chemically synthesized this compound to quantify the concentration in the samples.

-

Experimental and Logical Workflow Diagram

The overall workflow for identifying and characterizing the this compound biosynthetic gene cluster is depicted below.

References

The Angel's Share: Unraveling the Critical Role of Angeloyl-CoA in the Bioactivity of Ingenol Mebutate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol mebutate, a diterpenoid ester derived from the sap of Euphorbia peplus, is a potent agent for the topical treatment of actinic keratosis. Its bioactivity is critically dependent on the angelate ester moiety at the C3 position of the ingenol backbone. This technical guide delves into the pivotal role of angeloyl-CoA, the activated form of angelic acid, in the biosynthesis and remarkable therapeutic effects of ingenol mebutate. We will explore the enzymatic machinery responsible for the formation of the angelate ester, dissect the compound's dual mechanism of action involving direct cytotoxicity and immune modulation, and provide detailed experimental protocols for key bioassays. Furthermore, this guide presents a comprehensive summary of quantitative data on the bioactivity of ingenol mebutate and its analogues, offering valuable insights for future drug development endeavors.

Introduction

Ingenol mebutate (PEP005) has emerged as a significant therapeutic agent for actinic keratosis, a precursor to non-melanoma skin cancer.[1] Its unique and rapid mechanism of action sets it apart from other topical treatments.[1] The bioactivity of ingenol mebutate is intrinsically linked to its chemical structure, particularly the angelate ester at the C3 position.[2][3] This guide focuses on the crucial contribution of this compound, the biosynthetic precursor to this angelate moiety, to the overall therapeutic efficacy of ingenol mebutate.

The Biosynthesis of Ingenol Mebutate: The Role of this compound

The formation of ingenol mebutate is a multi-step enzymatic process within Euphorbia peplus. While the complete biosynthetic pathway of the ingenol core is still under investigation, recent studies have elucidated the final, critical step: the esterification of the ingenol backbone with an angelate group, a reaction that requires this compound.

Formation of this compound

This compound is the activated form of angelic acid necessary for the enzymatic transfer of the angeloyl group. While the specific pathway in Euphorbia peplus is not fully detailed, studies in other organisms, such as Saccharomyces cerevisiae, have demonstrated the biosynthesis of this compound from precursors like propionyl-CoA.[4] This involves a series of enzymatic reactions catalyzed by enzymes such as carboxylases and reductases.

Acyltransferases: The Key Players in Angelate Esterification

Research has identified several BAHD acyltransferases in Euphorbia peplus that are responsible for the esterification of the ingenol scaffold. These enzymes utilize this compound as a substrate to attach the angelate moiety to the C3 hydroxyl group of ingenol, forming ingenol-3-angelate (ingenol mebutate).

-

EpBAHD-06 and EpBAHD-08: These enzymes have been shown to catalyze the formation of ingenol-3-angelate from ingenol and this compound.

-

EpBAHD-07 and EpBAHD-11: These acyltransferases are involved in the further modification of ingenol-3-angelate, such as the formation of ingenol-3-angelate-20-acetate.

The specificity of these acyltransferases for this compound and the C3 position of the ingenol core is a critical determinant of the final structure and bioactivity of ingenol mebutate.

Mechanism of Action: A Dual Approach to Eliminating Dysplastic Cells

Ingenol mebutate exerts its therapeutic effect through a unique dual mechanism of action: rapid induction of necrosis in targeted cells and subsequent stimulation of a robust inflammatory response. The angelate moiety is indispensable for both arms of this mechanism.

Direct Cytotoxicity: Induction of Primary Necrosis

Upon topical application, ingenol mebutate rapidly penetrates the skin and induces primary necrosis in dysplastic keratinocytes. This process is initiated by the activation of Protein Kinase C (PKC), particularly the PKCδ isoform. The angelate ester at the C3 position is crucial for the high-affinity binding and activation of PKC.

Activation of PKCδ triggers a downstream signaling cascade involving the MEK/ERK pathway, leading to mitochondrial swelling and disruption of the plasma membrane, ultimately resulting in rapid cell death.

Immunomodulation: Neutrophil-Mediated Antibody-Dependent Cellular Cytotoxicity (ADCC)

The initial necrotic event releases pro-inflammatory cytokines and chemokines, which recruit immune cells, predominantly neutrophils, to the treatment site. Ingenol mebutate also directly activates neutrophils. This influx of neutrophils contributes to the clearance of remaining tumor cells through antibody-dependent cellular cytotoxicity (ADCC).

Quantitative Bioactivity Data

The following tables summarize key quantitative data on the bioactivity of ingenol mebutate and related compounds.

Table 1: In Vitro Cytotoxicity of Ingenol Mebutate and Analogues

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Ingenol Mebutate | Keratinocytes | MTT | ~0.84 | |

| Ingenane Derivative 6 | Keratinocytes | MTT | ~0.39 | |

| Ingenane Derivative 7 | Keratinocytes | MTT | ~0.32 | |

| Ingenol | Keratinocytes | - | Inactive |

Table 2: Clinical Efficacy of Ingenol Mebutate Gel for Actinic Keratosis

| Treatment Area | Concentration | Complete Clearance Rate (%) | Partial Clearance Rate (%) | Reference |

| Face and Scalp | 0.015% | 42.2 | 63.9 | |

| Trunk and Extremities | 0.05% | 34.1 | 49.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

PKC Activation Assay (ELISA-based)

Objective: To quantify the activation of PKC in response to ingenol mebutate.

Principle: This assay measures the phosphorylation of a PKC-specific substrate peptide pre-coated onto a microplate. Active PKC from cell lysates phosphorylates the substrate, which is then detected using a phospho-specific antibody conjugated to a detection enzyme (e.g., HRP).

Protocol Outline:

-

Cell Culture and Treatment: Culture keratinocytes or other relevant cell lines and treat with varying concentrations of ingenol mebutate for a specified duration.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Kinase Reaction: Add equal amounts of protein lysate to the wells of the PKC substrate-coated microplate. Initiate the reaction by adding ATP and incubate at 37°C.

-

Detection: Wash the wells and add the phospho-specific primary antibody, followed by an HRP-conjugated secondary antibody.

-

Substrate Addition and Measurement: Add a chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the absorbance readings to the total protein concentration to determine the specific PKC activity.

Neutrophil-Mediated Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay (Calcein AM Release Assay)

Objective: To measure the ability of neutrophils to kill target cancer cells in the presence of ingenol mebutate and specific antibodies.

Principle: Target cells are labeled with Calcein AM, a fluorescent dye that is retained within live cells. When neutrophils induce cytotoxicity, the target cell membrane is compromised, and Calcein AM is released. The amount of fluorescence in the supernatant is proportional to the extent of cell lysis.

Protocol Outline:

-

Target Cell Preparation: Label target tumor cells (e.g., squamous cell carcinoma cells) with Calcein AM.

-

Effector Cell Preparation: Isolate fresh human neutrophils from peripheral blood.

-

Assay Setup: Seed the labeled target cells in a 96-well plate. Add the desired concentrations of antibody and ingenol mebutate.

-

Co-culture: Add the effector neutrophils at a specific effector-to-target (E:T) ratio.

-

Incubation: Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C.

-

Measurement: Centrifuge the plate and collect the supernatant. Measure the fluorescence of the released Calcein AM using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of specific lysis based on the fluorescence released from target cells co-cultured with neutrophils and antibody, compared to control wells.

Cytokine Release Assay in Keratinocytes (ELISA)

Objective: To measure the release of pro-inflammatory cytokines from keratinocytes upon treatment with ingenol mebutate.

Principle: This assay uses an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of specific cytokines (e.g., IL-1α, IL-6, IL-8) in the culture supernatant of treated keratinocytes.

Protocol Outline:

-

Cell Culture and Treatment: Culture primary human keratinocytes in 96-well plates. Treat the cells with different concentrations of ingenol mebutate for 24 hours.

-

Supernatant Collection: Collect the culture supernatant from each well.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add the collected culture supernatants to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a chromogenic substrate and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Generate a standard curve using recombinant cytokine standards and determine the concentration of the cytokine in the samples based on their absorbance values.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Signaling pathway of ingenol mebutate leading to necrosis and immune activation.

Experimental Workflows

Caption: Workflow for the ELISA-based Protein Kinase C (PKC) activation assay.

Caption: Workflow for the neutrophil-mediated Antibody-Dependent Cellular Cytotoxicity (ADCC) assay.

Conclusion

The angelate ester at the C3 position of ingenol mebutate, biosynthesized via an this compound-dependent mechanism, is the cornerstone of its potent and dual-acting therapeutic effect. By activating PKCδ, ingenol mebutate orchestrates a rapid necrotic response in dysplastic cells, followed by a robust, neutrophil-driven immune clearance. The detailed understanding of the role of this compound and the enzymatic machinery involved opens new avenues for the semi-synthesis of novel ingenol analogues with potentially improved therapeutic profiles. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable class of compounds.

References

Angeloyl-CoA Esters: A Technical Guide to Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angeloyl-coenzyme A (angeloyl-CoA) is a critical activated intermediate in the biosynthesis of a diverse array of biologically active natural products known as angelates. These compounds, which feature an angelic acid moiety, have garnered significant interest in the pharmaceutical industry due to their demonstrated anti-inflammatory and anti-cancer properties. Despite their therapeutic potential, the natural sources and metabolic pathways leading to this compound are not fully elucidated, and its direct quantification in native organisms remains a challenge. This technical guide provides a comprehensive overview of the known and putative natural sources of this compound, its metabolic distribution, and detailed methodologies for its extraction, detection, and quantification. This document is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development.

Natural Sources and Distribution

This compound esters are found as metabolic intermediates in various organisms, primarily in plants and bacteria that are known to produce secondary metabolites containing an angelate group. The direct detection and quantification of the transient this compound molecule in these organisms are challenging due to its low intracellular concentrations and high reactivity. However, its presence can be inferred from the isolation of downstream angelate-containing compounds.

1.1. Plant Sources

Several plant species are rich sources of angelate esters, suggesting they harbor the biosynthetic machinery for producing this compound. Notable examples include:

-

Euphorbia peplus (Petty Spurge): The sap of this plant is a traditional remedy for skin conditions and contains ingenol-3-angelate, a potent activator of protein kinase C.[1][2] The distribution of this compound is primarily in the latex of the plant.

-

Petasites hybridus (Butterbur): This plant, used in herbal supplements, contains petasin and isopetasin, which are sesquiterpenoid esters of angelic acid.[3]

-

Asteraceae Family: Many plants in the daisy family are known to produce sesquiterpene lactones and other secondary metabolites with angelate moieties.

The distribution of this compound within these plants is presumed to be localized in tissues with active secondary metabolism, such as glandular trichomes, roots, and developing seeds.

1.2. Bacterial Sources

Certain bacteria, particularly from the genus Streptomyces, are known producers of complex polyketides and other secondary metabolites that incorporate an angelate group.

-

Streptomyces sp. SF2575: This bacterium produces SF2575, a polyketide-angelic acid ester with anti-cancer activity.[4] The biosynthetic gene cluster responsible for its production, including the enzymes for this compound synthesis, has been identified.[5]

In bacteria, the production of this compound is linked to the activation of secondary metabolite biosynthetic gene clusters, which is often triggered by specific environmental cues or developmental stages.

1.3. Fungal Sources

While less documented, some fungi are also known to produce ester derivatives of secondary metabolites, suggesting the potential for this compound biosynthesis. However, specific examples of naturally occurring this compound in fungi are not well-established in the current literature.

Biosynthetic Pathways of this compound

The formation of this compound is intrinsically linked to the metabolism of amino acids and fatty acids. Two primary pathways have been proposed or demonstrated.

2.1. Bacterial Biosynthesis from Propionyl-CoA

In Streptomyces sp. SF2575, a dedicated set of enzymes encoded by the ssf gene cluster is responsible for the synthesis of this compound from propionyl-CoA. This pathway has been successfully reconstituted in engineered Saccharomyces cerevisiae. The key intermediates in this pathway include methylmalonyl-CoA and 3-hydroxyl-2-methyl-butyryl-CoA.

2.2. Putative Plant Biosynthesis from Isoleucine

In plants, it is hypothesized that this compound is derived from the catabolism of the branched-chain amino acid L-isoleucine. This pathway involves the formation of tiglyl-CoA, a geometric isomer of this compound, which can then be converted to this compound by a hypothetical isomerase.

Quantitative Data

Direct quantitative data for this compound in natural sources is currently unavailable in the scientific literature. However, engineered microbial systems provide valuable insights into achievable titers.

| Organism | Genetic Background/Condition | This compound Titer (mg/L) | Reference |

| Saccharomyces cerevisiae | Expressing ssf genes from Streptomyces sp. with propionate feeding | ~5.0 | |

| Saccharomyces cerevisiae | As above, with optimized carboxylase | up to 6.4 | |

| Saccharomyces cerevisiae | Expressing ssf genes with methyl-malonate feeding | ~1.5 | |

| Saccharomyces cerevisiae | Expressing plant acyl-CoA ligases with angelic acid feeding | ~40 |

Experimental Protocols

The following protocols are generalized from established methods for the analysis of short- and medium-chain acyl-CoA esters and can be adapted for the study of this compound.

4.1. Extraction of Acyl-CoA Esters from Plant Tissues

This protocol describes a solid-phase extraction method to isolate and concentrate acyl-CoA esters from plant material.

-

Tissue Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder. Homogenize the powder in a cold KH2PO4 buffer (100 mM, pH 4.9).

-

Solvent Extraction: Add 2-propanol to the homogenate, vortex thoroughly, and then add acetonitrile to precipitate proteins and extract the acyl-CoAs.

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by acidic water (pH 3).

-

Load the supernatant onto the cartridge.

-

Wash the cartridge sequentially with acidic water, petroleum ether, and chloroform to remove interfering compounds.

-

Elute the acyl-CoA esters with an ethanol/water mixture (e.g., 65:35 v/v) containing a volatile salt like ammonium acetate.

-

-

Sample Concentration: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for analysis.

4.2. Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoA esters.

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column suitable for the separation of polar and medium-chain length molecules.

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., heptafluorobutyric acid or dimethylbutylammonium acetate) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry Detection:

-

Ionization: Use positive ion electrospray ionization (ESI+).

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

-

MRM Transitions:

-

Quantifier: Monitor the transition from the protonated molecular ion [M+H]+ to the fragment ion corresponding to the loss of the adenosine 3'-phosphate 5'-diphosphate moiety ([M - 507 + H]+).

-

Qualifier: A second transition, for example, to the adenosine 3',5'-diphosphate fragment at m/z 428.0365, can be used for confirmation.

-

-

-

Quantification:

-

Generate a calibration curve using authentic standards of this compound.

-

Use a suitable internal standard, such as a stable isotope-labeled acyl-CoA or an acyl-CoA with an odd-numbered carbon chain, to correct for matrix effects and variations in extraction efficiency.

-

Conclusion

This compound is a pivotal metabolite in the biosynthesis of a growing class of pharmaceutically relevant angelate natural products. While its direct detection in natural sources remains an area for further research, the methodologies for acyl-CoA analysis are well-established and can be readily adapted for this purpose. The continued exploration of the biosynthesis and distribution of this compound in plants and microorganisms will undoubtedly unveil new opportunities for the discovery and sustainable production of novel therapeutics. This guide provides a foundational framework for researchers to advance our understanding of this important metabolic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Plant Petasites hybridus (Asteraceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 4. db.cngb.org [db.cngb.org]

- 5. Biosynthesis of angelyl-CoA in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Enzymatic Synthesis of Angeloyl-CoA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro enzymatic synthesis of Angeloyl-CoA, a key precursor for a variety of biologically active natural products with therapeutic potential. Two primary enzymatic strategies are presented: a biosynthetic pathway starting from propionyl-CoA and a direct ligation method using angelic acid.

Introduction

This compound is the activated form of angelic acid, an essential building block in the biosynthesis of numerous secondary metabolites, known as angelates.[1] These compounds have garnered significant interest in the pharmaceutical industry due to their demonstrated anti-inflammatory, anti-cancer, and other therapeutic properties. The limited availability of these compounds from natural sources and the complexities of chemical synthesis have driven the development of enzymatic and microbial production methods.[1] This document outlines two effective in vitro enzymatic approaches for the synthesis of this compound.

Two Primary In Vitro Synthesis Strategies:

-

Biosynthetic Pathway from Propionyl-CoA: This method reconstitutes a bacterial biosynthetic pathway using enzymes from the ssf gene cluster found in Streptomyces sp. SF2575. This pathway converts propionyl-CoA to this compound through a series of enzymatic reactions.

-

Direct Ligation of Angelic Acid: This approach utilizes a plant-derived acyl-CoA ligase to directly catalyze the formation of a thioester bond between angelic acid and Coenzyme A (CoA). This method offers a more direct route to the final product.[1]

Data Presentation